Ustiloxin A

Catalog No.
S593249
CAS No.
143557-93-1
M.F
C28H43N5O12S
M. Wt
673.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ustiloxin A

CAS Number

143557-93-1

Product Name

Ustiloxin A

IUPAC Name

(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid

Molecular Formula

C28H43N5O12S

Molecular Weight

673.7 g/mol

InChI

InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46?/m0/s1

InChI Key

QRLBQXQEGMBXFM-MWFNQMQISA-N

SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

Synonyms

ustiloxin A

Canonical SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

Isomeric SMILES

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2S(=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

Description

The exact mass of the compound Ustiloxin A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ustiloxin A is a cyclopeptide mycotoxin produced by the fungus Villosiclava virens, which is associated with rice false smut diseases. It has a complex chemical structure characterized by a 13-membered cyclic core, consisting of various amino acids and unique functional groups. The molecular formula of Ustiloxin A is C25H38N4O10SC_{25}H_{38}N_{4}O_{10}S, and its molecular weight is approximately 586.7 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure, revealing multiple degrees of unsaturation and confirming its cyclopeptide nature .

Ustiloxin A undergoes several chemical transformations, primarily involving cyclization reactions that contribute to its structural integrity. One notable reaction pathway includes the ammonia-Ugi reaction, which facilitates the formation of linear precursors that can subsequently cyclize to form Ustiloxin A . The synthesis of related compounds also highlights the reactivity of Ustiloxin A in various chemical environments, particularly in reactions involving nucleophiles and electrophiles.

Ustiloxin A exhibits significant biological activities, particularly as a phytotoxin and cytotoxin. Studies have shown that it inhibits radicle and germ elongation in rice seeds at concentrations as low as 200 µg/mL, demonstrating over 90% inhibition in radicle growth . Additionally, Ustiloxin A has been found to affect the growth and development of zebrafish larvae, causing notable developmental damage and behavioral alterations . Its cytotoxic effects have been evaluated against various human tumor cell lines, showing moderate activity with IC50 values ranging from 2.66 to 3.12 µM .

The synthesis of Ustiloxin A can be approached through total synthesis or extraction from natural sources. Total synthesis typically involves complex multi-step processes that may include:

  • Ammonia-Ugi Reaction: This method allows for the formation of linear peptides that can be cyclized to yield Ustiloxin A.
  • Extraction from Natural Sources: Isolation from Villosiclava virens involves solvent extraction followed by chromatographic techniques to purify the compound .

The synthetic routes are often challenging due to the compound's intricate structure and the need for specific stereochemistry.

Ustiloxin A has potential applications in various fields:

  • Agriculture: Its phytotoxic properties make it a candidate for studying plant defense mechanisms and developing herbicides.
  • Pharmaceuticals: Due to its cytotoxicity against tumor cells, Ustiloxin A may serve as a lead compound in cancer research, prompting further investigation into its mechanism of action and therapeutic potential.

Research on Ustiloxin A's interactions with biological systems has revealed its impact on cellular processes. For instance, studies involving zebrafish have demonstrated that exposure to Ustiloxin A disrupts normal developmental pathways, implicating it in neurotoxic effects . Furthermore, interaction studies with various cell lines have highlighted its ability to induce apoptosis and inhibit cell proliferation, suggesting potential pathways for therapeutic exploitation.

Ustiloxin A belongs to a class of compounds known as ustiloxins, which includes several related mycotoxins. Key similar compounds include:

  • Ustiloxin B: Shares structural similarities but exhibits different biological activities and potencies.
  • Ustiloxin C: Another congener with distinct cytotoxic profiles.
  • Ustiloxin D: Notable for its synthetic accessibility compared to Ustiloxin A.
CompoundMolecular FormulaBiological ActivityUnique Features
Ustiloxin AC25H38N4O10SC_{25}H_{38}N_{4}O_{10}SModerate cytotoxicityStrong phytotoxic effects on rice
Ustiloxin BC25H39N4O10SC_{25}H_{39}N_{4}O_{10}SHigher potency against tumorsMore effective in certain cell lines
Ustiloxin CC25H38N4O9C_{25}H_{38}N_{4}O_{9}Varies by concentrationDifferent structural modifications
Ustiloxin DC25H38N4O10C_{25}H_{38}N_{4}O_{10}Antimitotic propertiesEasier synthetic routes

Ustiloxin A's unique combination of structural features and biological activities distinguishes it from these related compounds, making it a subject of interest for further research in both agricultural and medicinal contexts.

XLogP3

-6.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

673.26289300 g/mol

Monoisotopic Mass

673.26289300 g/mol

Heavy Atom Count

46

Wikipedia

Ustiloxin A

Dates

Modify: 2024-02-18
Koiso; Li; Iwasaki; Hanaoka; Kobayashi; Sonoda; Fujita; Yaegashi; Sato; Ustiloxins, antimitotic cyclic peptides from false smut balls on rice panicles caused by Ustilaginoidea virens, Journal of Antibiotics, 477, 765-773. DOI:10.7164/antibiotics.47.765 PMID:8071121

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